p-Nitrophenyl beta-d-ribofuranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-GWOFURMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974897 | |
| Record name | 4-Nitrophenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-69-1 | |
| Record name | 4-Nitrophenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Context and Significance of P Nitrophenyl Beta D Ribofuranoside in Biochemical Research
Historical Development of Chromogenic Glycoside Substrates in Enzymology
The use of synthetic substrates to detect and quantify enzyme activity has a rich history. The core principle lies in designing a molecule that, when acted upon by a specific enzyme, releases a product that is easily detectable, often due to a change in color or fluorescence. These are known as chromogenic and fluorogenic substrates, respectively. dcfinechemicals.comnih.gov
The journey began with the use of simple glycosides, compounds in which a sugar is bound to another functional group. Early examples include o-nitrophenyl-β-D-galactopyranoside (ONPG), which was instrumental in studies of β-galactosidase in Escherichia coli. biosynth.com The enzymatic cleavage of these substrates releases a nitrophenol derivative, which is intensely colored at alkaline pH, providing a straightforward method for measuring enzyme kinetics. dcfinechemicals.commdpi.com This concept was expanded to a wide array of glycosides, targeting various glycosidases, by linking different sugar moieties to chromogenic or fluorogenic aglycones (the non-sugar portion). google.comglycosynth.co.uk The development of these substrates revolutionized enzymology, enabling sensitive and continuous monitoring of enzyme reactions, which was a significant leap from previous methods that relied on measuring the disappearance of the natural substrate or the appearance of a non-colored product. biosynth.commanufacturingchemist.com
Rationale for Utilizing p-Nitrophenyl beta-D-ribofuranoside as a Model Substrate in Ribofuranosidase Studies
This compound (pNPR) is specifically designed to probe the activity of enzymes that recognize and cleave β-D-ribofuranosides. scientific.netresearchgate.net The rationale for its use is multifold:
Chromogenic Signal: Upon enzymatic hydrolysis, pNPR releases p-nitrophenol, a chromophore that absorbs light strongly at 405 nm, providing a clear and quantifiable signal. nih.gov This allows for a simple and sensitive spectrophotometric assay to monitor the rate of the enzymatic reaction.
Structural Mimicry: The β-D-ribofuranoside moiety of pNPR mimics the ribose portion of natural nucleosides, making it a suitable substrate for enzymes that act on these molecules. nih.gov
Mechanistic Insights: The use of pNPR can help elucidate enzymatic mechanisms. For instance, if an enzyme readily hydrolyzes pNPR, it suggests that the catalytic mechanism involves the formation of a ribooxacarbenium ion-like transition state, as the p-nitrophenolate is a good leaving group. nih.gov
The synthesis of pNPR from commercially available precursors has been a focus of research to ensure its availability for these crucial enzymatic studies. scientific.netresearchgate.net
Classification of Enzymatic Systems Interacting with this compound
A diverse range of enzymes can hydrolyze pNPR, and their study provides valuable insights into their function and specificity. These enzymes can be broadly categorized as follows:
Ribofuranosidases and Specificity for Beta-Anomers
Ribofuranosidases are enzymes that specifically cleave β-D-ribofuranosyl linkages. The detection of β-D-ribofuranosidase activity is important in various fields, including diagnostic microbiology. google.com The specificity for the β-anomer is a critical feature of these enzymes. Anomers are isomers of cyclic sugars that differ in the configuration at the anomeric carbon, the new chiral center formed upon cyclization. wikipedia.org In the case of D-ribofuranose, the hydroxyl group on the anomeric carbon (C1) can be in either the alpha (α) or beta (β) configuration. numberanalytics.com Enzymes often exhibit strict stereospecificity, meaning they will only bind to and act upon one anomer. numberanalytics.comnih.gov For instance, the intestinal glucose transport carrier shows a preference for the β-anomer of glucosides. nih.gov The design of pNPR with the ribose in the β-configuration specifically targets enzymes with this anomeric preference.
Nucleoside Hydrolases and Phosphorylases
Nucleoside hydrolases (NHs) and nucleoside phosphorylases (NPs) are key enzymes in the purine (B94841) and pyrimidine (B1678525) salvage pathways of many organisms, particularly parasites that cannot synthesize these essential compounds de novo. nih.govvub.be
Nucleoside Hydrolases: These enzymes catalyze the hydrolysis of the N-glycosidic bond in nucleosides to yield the free base and ribose. vub.be Several nucleoside hydrolases from parasitic protozoa like Trichomonas vaginalis, Leishmania major, and Trypanosoma cruzi have been shown to efficiently hydrolyze pNPR. nih.govrsc.orgresearchgate.netnih.gov The ability of these enzymes to cleave pNPR underscores the catalytic mechanism proceeding through an oxonium ion transition state. nih.gov The kinetic parameters of pNPR hydrolysis are often used to characterize and compare the activity of different nucleoside hydrolases. rsc.org For example, the inosine-uridine-preferring nucleoside hydrolase (IU-NH) from Leishmania braziliensis catalyzes the hydrolysis of pNPR. rsc.org
Nucleoside Phosphorylases: These enzymes catalyze the reversible phosphorolytic cleavage of the glycosidic bond of nucleosides in the presence of inorganic phosphate (B84403) to yield ribose-1-phosphate (B8699412) and the corresponding base. nih.govnih.gov Some purine nucleoside phosphorylases, such as the one from Trichomonas vaginalis (TvPNP), can also utilize pNPR as a substrate, which aids in distinguishing between different catalytic mechanisms. nih.gov
The table below presents kinetic data for the hydrolysis of this compound by various nucleoside hydrolases.
| Enzyme Source | KM (µM) | kcat (s⁻¹) |
| Leishmania major IU-NH | 185 ± 31 | - |
| Leishmania donovani IU-NH | 178 ± 39 | - |
| Trypanosoma vivax IAG-NH | 257 | 0.8 |
Data sourced from multiple studies. vub.bersc.org KM (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum, and kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit time.
Emerging Enzyme Classes and this compound Utility
The utility of pNPR is not limited to the well-characterized enzyme families. It has also been employed in the study of emerging enzyme classes. For instance, the OleA enzyme, a thiolase involved in the biosynthesis of hydrocarbons in bacteria, has been studied using p-nitrophenyl alkanoate esters as surrogate substrates. nih.gov While not a ribofuranosidase, this demonstrates the broader applicability of the p-nitrophenyl group in designing chromogenic substrates for various enzyme classes. As new enzymes are discovered and characterized, pNPR and its derivatives will likely continue to be valuable tools for initial activity screening and mechanistic investigation.
Broader Academic Relevance of this compound in Glycoscience
The significance of pNPR extends beyond the study of individual enzymes. In the broader field of glycoscience, which encompasses the study of the structure, function, and biology of carbohydrates, pNPR serves as a fundamental tool. It facilitates the exploration of carbohydrate-protein interactions and the development of inhibitors for the enzymes that process glycosides. usbio.net The synthesis and enzymatic modification of pNPR and related compounds contribute to our understanding of stereo- and regioselective reactions in carbohydrate chemistry. researchgate.net Furthermore, the principles learned from the use of pNPR in studying ribofuranosidases can be applied to the design of chromogenic substrates for other glycosidases, such as those acting on glucopyranosides or arabinofuranosides. cymitquimica.comnih.gov This cross-applicability highlights the foundational importance of pNPR in advancing our knowledge of the complex world of carbohydrates.
Synthetic Methodologies and Strategic Chemical Modifications for Research Applications of P Nitrophenyl Beta D Ribofuranoside
Established Synthetic Pathways for Research-Grade p-Nitrophenyl beta-D-ribofuranoside
The synthesis of research-grade this compound is a well-documented process, primarily revolving around the strategic formation of the glycosidic bond between D-ribose and p-nitrophenol.
Glycosylation Strategies for this compound Construction
The cornerstone of synthesizing this compound is the glycosylation reaction. A prevalent method involves the use of a protected ribofuranose precursor, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranoside, which is commercially available. researchgate.netscientific.net This protected sugar is reacted with p-nitrophenol in the presence of a catalyst. researchgate.netscientific.net One of the challenges in this synthesis is the potential formation of a mixture of α and β anomers, which can be difficult to separate using standard chromatographic techniques. researchgate.net
To circumvent this, variations of the classic Koenigs-Knorr reaction have been employed, utilizing catalysts like silver triflate in dichloromethane (B109758) to facilitate a successful glycosylation. google.com Another approach involves the use of trimethylsilyl (B98337) (TMS) triflate as a catalyst for the reaction between a peracetylated D-ribofuranosyl trichloroacetimidate (B1259523) and the desired alcohol, in this case, p-nitrophenol. google.com The choice of protecting groups on the ribose moiety is crucial, with benzoyl groups often favored as they can participate in the reaction to selectively form the desired β-anomer through anchimeric assistance. nih.gov
Purification and Characterization Techniques for Research-Purity this compound
Achieving high purity is critical for the use of this compound in sensitive enzyme assays. Following synthesis, purification is typically achieved through column chromatography. researchgate.net The separation of anomeric mixtures, if present, can be particularly challenging. researchgate.net In some cases, enzymatic methods have been developed for the efficient separation of α and β anomers of O-aryl d-ribofuranosides. researchgate.net
The purity of the final product is assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a standard method to determine the purity, with research-grade material typically exhibiting ≥98.0% purity. sigmaaldrich.comsigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and stereochemistry of the compound, ensuring the correct β-configuration at the anomeric center. acs.org Mass spectrometry provides confirmation of the molecular weight. acs.org The final product is typically a white to off-white powder. chemimpex.com
Design and Synthesis of this compound Analogs for Mechanistic Investigations
To probe the intricate mechanisms of enzyme action, researchers often synthesize analogs of this compound with specific structural modifications.
Structural Modifications for Probing Enzyme Substrate Specificity
Modifying the structure of this compound allows for a detailed exploration of enzyme-substrate interactions. For instance, to study glycosyl transferase enzymes that act on cationic substrates, an analog with a positively charged aglycone, 1-O-[p-(N,N,N-trimethylammonio)phenyl]-β-D-ribofuranoside, was synthesized. acs.org This was achieved through a two-step procedure starting from this compound, involving catalytic hydrogenation to yield the aminophenyl derivative, followed by exhaustive methylation. acs.org
The specificity of glycosidases can also be investigated by altering the sugar moiety itself. While the focus here is on the ribofuranoside, the general principle of creating a library of p-nitrophenyl glycosides with different sugars (e.g., galactoside, glucuronide) allows for the screening of enzyme substrate specificity. rsc.org
Derivatization for Labeling and Tracking in Advanced Research Systems
For applications in more complex biological systems, this compound can be derivatized for labeling and tracking purposes. The p-nitrophenyl group itself serves as a chromogenic label, as its release upon enzymatic cleavage can be monitored spectrophotometrically. biosynth.com
Further modifications can be introduced to attach other reporter groups. For example, the synthesis of indoxyl derivatives of β-D-ribofuranosides provides a different chromogenic system. google.com These are typically synthesized by condensing a protected indoxyl with a protected ribofuranosyl donor. google.com The development of such analogs with different reporter groups expands the toolkit available for studying enzyme activity in various experimental setups, including high-throughput screening.
Chemoenzymatic Synthesis Approaches Utilizing this compound Precursors
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. While direct chemoenzymatic synthesis of this compound is not the most common route, its precursors can be involved in such strategies for creating related compounds.
Enzymatic Hydrolysis Mechanisms and Catalytic Pathways Investigated with P Nitrophenyl Beta D Ribofuranoside
General Principles of Glycosidic Bond Cleavage as Applied to Ribofuranosides
The enzymatic hydrolysis of glycosidic bonds, including those in ribofuranosides, is a fundamental biochemical reaction. Glycoside hydrolases, the enzymes responsible for this catalysis, typically employ one of two general mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry. rsc.orgbath.ac.uk
The cleavage of the glycosidic bond in p-Nitrophenyl beta-D-ribofuranoside involves the breaking of the C1-O bond between the anomeric carbon of the ribofuranose ring and the oxygen of the p-nitrophenol leaving group. This process is catalyzed by enzymes that can stabilize the transition state, which possesses significant oxocarbenium ion character. nih.govresearchgate.net The enzyme's active site provides a specific environment that facilitates this bond cleavage through a combination of acid/base catalysis and precise positioning of the substrate. rsc.orgbath.ac.uk
Elucidation of Enzyme Active Site Architecture and Catalytic Residues via this compound
The use of this compound as a substrate has been instrumental in probing the architecture of enzyme active sites and identifying key catalytic residues. chemimpex.comvub.beresearchgate.netacs.org
Substrate Binding Mode and Orientation Studies
The binding of this compound within the active site of a nucleoside hydrolase provides crucial information about substrate recognition and orientation. In enzymes like the IAG-nucleoside hydrolase from Trypanosoma vivax, the ribose moiety of the substrate is a primary determinant for binding. vub.be Studies on nucleoside hydrolases from parasitic protozoa have revealed that the active site contains flexible loops that can undergo conformational changes upon substrate or inhibitor binding, effectively enclosing the transition state. vub.be The interaction of the ribose hydroxyls with active site residues is a key feature of binding. vub.be
Role of Specific Amino Acid Residues in this compound Catalysis
Site-directed mutagenesis studies, coupled with kinetic analysis using this compound, have been pivotal in identifying the roles of specific amino acid residues in catalysis. For instance, in the inosine-uridine nucleoside hydrolase (IU-nucleoside hydrolase) from Crithidia fasciculata, mutation of Histidine 241 to Alanine (B10760859) resulted in a dramatic 2100-fold decrease in the catalytic rate (kcat) for the natural substrate inosine, but surprisingly, a 2.8-fold increase in kcat for this compound. nih.gov This finding strongly implicated His241 as a proton donor for activating the leaving group in the hydrolysis of natural nucleosides, a role that is less critical for the already activated p-nitrophenyl leaving group. nih.gov
In many nucleoside hydrolases, a pair of conserved histidine residues within the active site is crucial for catalysis. nih.gov These histidines are thought to stabilize the negative charge that develops on the leaving group during the reaction. nih.gov Furthermore, the presence of a calcium ion (Ca2+) has been identified in the active site of the Leishmania major nucleoside hydrolase, coordinated by several aspartate and threonine residues. nih.gov This metal ion is believed to play a role in the catalytic mechanism.
Detailed Mechanistic Pathways of Ribofuranosidases and Related Glycosidases
The hydrolysis of this compound serves as a model reaction to investigate the detailed mechanistic pathways of ribofuranosidases and other glycosidases. chemimpex.comvub.beacs.orgnih.govnih.gov
Analysis of Retaining vs. Inverting Mechanisms using this compound
Glycoside hydrolases are broadly classified based on whether they catalyze hydrolysis with a net retention or inversion of the anomeric stereochemistry. rsc.orgbath.ac.uk This is determined by the number of nucleophilic displacement steps in the reaction.
Inverting mechanisms occur via a single-step, direct displacement of the leaving group by a water molecule, which is activated by a general base catalyst in the active site. This results in an inversion of the anomeric stereochemistry. rsc.orgbath.ac.uk
The distance between the two key catalytic carboxylate residues in the active site is often indicative of the mechanism. In retaining glycosidases, this distance is typically around 5.5 Å, while in inverting enzymes, it is larger, approximately 9.5 Å, to accommodate a water molecule between the catalytic groups. rsc.org The efficient hydrolysis of this compound by enzymes like the nonspecific nucleoside hydrolase from Leishmania major is a characteristic feature used to classify them. nih.gov
Identification of Transition State Analogs and Mechanistic Intermediates
The study of transition state structures is crucial for understanding enzyme catalysis and for the rational design of potent inhibitors. The transition state for the hydrolysis of nucleosides by nucleoside hydrolase is characterized by a flattened ribofuranosyl ring with significant oxocarbenium ion character and a protonated leaving group. nih.gov
The chromogenic nature of this compound makes it an excellent tool for screening and characterizing potential inhibitors, including transition state analogs. chemimpex.combiosynth.com For example, amidrazone analogues of D-ribofuranose, which mimic the geometry and electronic properties of the ribosyl group in the transition state, have been shown to be potent competitive inhibitors of nucleoside hydrolase. nih.gov The p-nitrophenyl derivative of riboamidrazone, in particular, exhibited slow-onset, tight-binding inhibition with a dissociation constant in the nanomolar range, highlighting its effectiveness as a transition state mimic. nih.gov
The ability of an enzyme to efficiently hydrolyze this compound can also provide insights into the mechanism. For instance, the 5-phospho derivative of this compound (5P-pNR) has been used as a probe to investigate the mechanism of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov The reasoning is that if the enzyme's primary role is to stabilize the oxocarbenium ion of the ribosyl group, then 5P-pNR should be a good substrate because the p-nitrophenyl group is a good leaving group and does not require enzymatic assistance for its departure. nih.gov
Influence of Reaction Conditions on Enzymatic Hydrolysis Dynamics
The catalytic efficiency of enzymes is profoundly influenced by the surrounding reaction conditions. Factors such as pH, temperature, and substrate concentration play a pivotal role in modulating the rate of enzymatic hydrolysis of this compound (pNPR) and related chromogenic substrates. Understanding these dynamics is crucial for optimizing enzymatic assays and for elucidating the catalytic mechanisms of β-D-ribofuranosidases.
Effect of pH
Research on the hydrolysis of a similar substrate, p-nitrophenyl-β-D-glucoside, by cellobiase from Trichoderma viride revealed a pH optimum of 5.2. The enzyme's activity decreased as the pH moved away from this optimum, with pK values for the enzyme being 3.5 and 6.8, suggesting the involvement of ionizable groups that are crucial for catalysis. nih.gov Similarly, a study on β-glucosidase from the palm weevil Rhynchophorus palmarum showed an optimal pH of 5.0 for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside, with the enzyme retaining over 70% of its activity within a pH range of 4.6 to 6.0. nih.gov For a phosphohydrolase from Enterobacter aerogenes that acts on p-nitrophenyl phosphate (B84403), the maximal hydrolytic activity was observed at pH 5. nih.gov
In the case of the enzymatic hydrolysis of p-nitrophenylphosphate by wheat germ acid phosphatase, the reaction demonstrates a peak rate at a pH of 5. libretexts.org The rate of hydrolysis of p-nitrophenyl-β-D-glucoside by cellobiase from Trichoderma viride is constant between pH 4.5 and 6, decreasing at higher pH values with an enzyme pK value of 7.3. nih.gov
These findings underscore the importance of maintaining an optimal pH to ensure the correct protonation state of catalytic residues, facilitating substrate binding and the subsequent cleavage of the glycosidic bond.
Table 1: Optimal pH for Enzymatic Hydrolysis of p-Nitrophenyl Glycoside Analogs
| Enzyme Source | Substrate | Optimal pH | Reference |
| Trichoderma viride cellobiase | p-nitrophenyl-β-D-glucoside | 5.2 | nih.gov |
| Rhynchophorus palmarum β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 5.0 | nih.gov |
| Enterobacter aerogenes phosphohydrolase | p-nitrophenyl phosphate | 5.0 | nih.gov |
| Wheat germ acid phosphatase | p-nitrophenylphosphate | 5.0 | libretexts.org |
| Monascus purpureus β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 5.5 | jmb.or.kr |
Effect of Temperature
Temperature significantly affects the rate of enzymatic reactions. As the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.
For the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by β-glucosidase from Rhynchophorus palmarum, the optimal temperature was found to be 55°C. nih.gov The activation energy for this reaction was calculated to be 68.78 kJ/mol. nih.gov Another study on cellobiase from Trichoderma viride determined the activation energy for the hydrolysis of p-nitrophenyl-β-D-glucoside to be 12.5 kcal/mol (approximately 52.3 kJ/mol) at pH 5.7 over a temperature range of 10-60°C. nih.gov Research on a β-glucosidase from Monascus purpureus indicated an optimal temperature of 50°C for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside. jmb.or.krresearchgate.net
These studies highlight that the optimal temperature for enzymatic hydrolysis is a balance between maximizing the reaction rate and maintaining the structural integrity of the enzyme.
Table 2: Optimal Temperature and Activation Energy for Enzymatic Hydrolysis of p-Nitrophenyl Glycoside Analogs
| Enzyme Source | Substrate | Optimal Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| Rhynchophorus palmarum β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 55 | 68.78 | nih.gov |
| Trichoderma viride cellobiase | p-nitrophenyl-β-D-glucoside | N/A | 52.3 | nih.gov |
| Monascus purpureus β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 50 | N/A | jmb.or.krresearchgate.net |
Effect of Substrate Concentration
The concentration of the substrate, in this case, this compound, directly influences the rate of the enzymatic reaction, as described by Michaelis-Menten kinetics. Initially, the reaction rate increases with substrate concentration as more active sites of the enzyme become occupied. However, the rate eventually reaches a maximum (Vmax) when the enzyme is saturated with the substrate.
The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. For the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by β-glucosidase from Rhynchophorus palmarum, kinetic parameters were determined at pH 5.0 and 37°C using substrate concentrations ranging from 1 to 10 mM. nih.gov Similarly, for cellobiase from Trichoderma viride, the kinetics of p-nitrophenyl-β-D-glucoside hydrolysis were examined under steady-state conditions. nih.gov
The study of the hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin demonstrates an initial rapid "burst" of product formation, followed by a linear steady-state rate. cam.ac.uk This observation can be explained by a multi-step reaction mechanism where a rapid initial step is followed by a slower, rate-limiting step. cam.ac.uk Such pre-steady-state kinetics can provide valuable insights into the catalytic pathway.
Kinetic Characterization of Enzyme Catalyzed Reactions Utilizing P Nitrophenyl Beta D Ribofuranoside
Spectrophotometric Methodologies for Monitoring p-Nitrophenyl beta-D-ribofuranoside Hydrolysis
The primary method for monitoring the enzymatic hydrolysis of p-NPR is spectrophotometry, which relies on the distinct optical properties of the reaction product, p-nitrophenol.
The enzymatic cleavage of the glycosidic bond in this compound releases D-ribose and p-nitrophenol (pNP). una.ac.cr The detection of this reaction is based on the pH-dependent absorbance of the p-nitrophenol product. researchgate.net In its protonated form (pNP), which is predominant at acidic to neutral pH (below pH 6.0), the compound exhibits an absorbance maximum around 317-320 nm. una.ac.crresearchgate.net However, under alkaline conditions (pH > 7.0), pNP loses a proton to form the p-nitrophenolate anion, which is bright yellow and has a strong absorbance maximum at wavelengths between 400 and 420 nm. vub.beuna.ac.crresearchgate.net
This shift in absorbance is the cornerstone of the assay. By maintaining a basic pH, the rate of p-nitrophenolate formation can be monitored in real-time using a spectrophotometer, providing a direct measure of the enzyme's catalytic activity. cymitquimica.comchemrxiv.org The concentration of the released p-nitrophenolate can be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known for the specific assay conditions (pH, buffer, etc.). For instance, under certain assay conditions at pH 7.5, the extinction coefficient for the p-nitrophenolate anion at 400 nm has been reported as 15 mM⁻¹ cm⁻¹. vub.be Standard curves of known p-nitrophenol concentrations are often generated under identical assay conditions to ensure accurate quantification of the product formed during the enzymatic reaction. bmglabtech.comresearchgate.net
To obtain reliable and accurate kinetic data, several experimental parameters must be carefully controlled and optimized.
pH: The pH of the reaction buffer is a critical factor as it influences both the enzyme's activity and the absorbance of the p-nitrophenol product. researchgate.net The optimal pH for enzyme activity must be determined, which for many hydrolases acting on this substrate is in the neutral to slightly acidic range. nih.gov However, the detection of the product is optimal at alkaline pH. una.ac.cr Often, a compromise pH is used for continuous assays, or the reaction is run at the enzyme's optimal pH and then quenched with a strong base (like NaOH or Na₂CO₃) to stop the reaction and maximize the p-nitrophenolate absorbance for an endpoint measurement. una.ac.cr Care must be taken, as p-nitrophenyl esters and glycosides can undergo spontaneous, non-enzymatic hydrolysis at high pH, which could lead to an overestimation of enzyme activity. una.ac.cr
Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for the specific enzyme under study should be determined and maintained throughout the experiment. nih.govnih.gov It has been noted that temperature can also have a minor effect on the absorbance of p-nitrophenol, particularly around neutral pH, making strict temperature control essential for reproducibility. researchgate.net
Buffer Composition: The type and concentration of the buffer can affect enzyme stability and activity. Common buffers include phosphate (B84403) or acetate (B1210297), and their compatibility with the enzyme should be verified. vub.benih.gov
Substrate Concentration: For determining Michaelis-Menten parameters, a range of p-NPR concentrations, typically spanning below and above the expected Michaelis constant (K_M), is required. nih.govnih.gov Stock solutions of the substrate are often prepared in solvents like methanol (B129727) or DMSO before dilution in the aqueous assay buffer. bmglabtech.comsigmaaldrich.com
Determination of Steady-State Kinetic Parameters using this compound
p-NPR is widely used as a substrate to determine the fundamental steady-state kinetic parameters of enzymes, providing insight into their efficiency and substrate affinity. rsc.orgvub.be
Many enzymes that hydrolyze p-NPR follow Michaelis-Menten kinetics. rsc.orgwikipedia.org This model describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (V_max), and the Michaelis constant (K_M). wikipedia.org V_max represents the maximum rate of the reaction at saturating substrate concentrations, while K_M is the substrate concentration at which the reaction rate is half of V_max, often reflecting the affinity of the enzyme for the substrate. wikipedia.org
By measuring the initial rate of p-nitrophenol production at various p-NPR concentrations and fitting the data to the Michaelis-Menten equation, the values for K_M and V_max can be derived. nih.govnih.gov From V_max, the catalytic constant (k_cat), or turnover number, can be calculated if the enzyme concentration is known. The ratio k_cat/K_M represents the catalytic efficiency of the enzyme for p-NPR. vub.be
Below is a table of experimentally determined steady-state kinetic parameters for various nucleoside hydrolases using this compound as the substrate.
| Enzyme Source | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| Trypanosoma vivax IAG-NH | 257 ± 18 | 0.206 ± 0.005 | 8.02 x 10² |
| Leishmania braziliensis IU-NH | 196 ± 40 | 0.40 ± 0.02 | 2.0 x 10³ |
| Trichomonas vaginalis PNP | N/A | >0.001 | N/A |
Table compiled from data in scientific literature. rsc.orgvub.benih.gov
p-NPR is also a valuable substrate for studying the effects of inhibitors and activators on enzyme activity. csic.es In inhibition studies, the reaction rate is measured at a fixed concentration of p-NPR in the presence of varying concentrations of a potential inhibitor. vub.bevub.ac.be By analyzing the changes in the apparent K_M and V_max values, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. The inhibition constant (K_i), which quantifies the inhibitor's potency, can be calculated from these experiments. vub.be For example, steady-state inhibition studies with Trypanosoma brucei brucei IG-NH used p-NPR as the substrate to determine the apparent inhibition constants for various deoxyadenosine (B7792050) compounds. vub.ac.be Similarly, the compound can be used to explore enzyme activation, where the presence of a modifier molecule increases the reaction rate. csic.esresearchgate.net
Pre-Steady-State Kinetic Studies with this compound
Using p-NPR with rapid-mixing techniques like stopped-flow spectrophotometry, researchers can monitor the reaction on a millisecond timescale. vub.ac.benih.gov Such experiments can detect a "burst" of p-nitrophenol formation, which occurs when the rate of the first chemical step (e.g., glycosidic bond cleavage) is faster than the rate-limiting step of the steady state (often product release). nih.gov Conversely, a "lag" phase before reaching the steady-state rate might indicate a slow conformational change is required for activation. researchgate.net For instance, pre-steady-state kinetic analysis of the inosine–uridine nucleoside hydrolase from Leishmania braziliensis using p-NPR showed no burst of product formation, suggesting that product release is not a rate-limiting step in its mechanism. rsc.org
Comparative Kinetic Analysis Across Diverse Enzyme Sources and Variants
The kinetic parameters of enzyme-catalyzed reactions utilizing this compound as a chromogenic substrate vary significantly across different enzyme sources and between wild-type enzymes and their variants. This comparative analysis highlights the diverse catalytic efficiencies and substrate specificities of these enzymes.
Detailed Research Findings
Research into nucleoside hydrolases (NHs) from various organisms reveals distinct kinetic profiles when acting on this compound. These enzymes are crucial for the purine (B94841) salvage pathways in many parasitic protozoa, making them attractive targets for drug development.
Nucleoside Hydrolases from Protozoan Parasites:
Studies on nucleoside hydrolases from protozoan parasites such as Leishmania species and Crithidia fasciculata have demonstrated their ability to hydrolyze this compound. The kinetic constants, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their catalytic mechanisms.
The inosine-uridine nucleoside hydrolase (IU-NH) from Leishmania braziliensis has been shown to catalyze the hydrolysis of this compound. biorxiv.org The Km value for this substrate is similar to that observed for the orthologous enzymes from Leishmania major and Leishmania donovani, which is expected given the high sequence similarity among these species. biorxiv.org Specifically, the nonspecific nucleoside hydrolase from L. donovani efficiently utilizes this compound as a substrate. nih.gov Similarly, the L. major nucleoside hydrolase, which shares 78% sequence identity with the enzyme from C. fasciculata, is also effective with this substrate. nih.gov
A notable difference in catalytic efficiency is observed when comparing the nucleoside hydrolases from L. major and C. fasciculata. Despite their structural similarities, the relative kcat values for various natural nucleosides differ substantially, indicating distinct catalytic specificities. nih.gov
Enzyme Variants and Mutational Analysis:
Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic activity of nucleoside hydrolases. A prime example is the His241Ala mutant of the inosine-uridine nucleoside hydrolase from Crithidia fasciculata. Mutation of histidine-241 to alanine (B10760859) resulted in a dramatic 2,100-fold decrease in the kcat for the natural substrate inosine. nih.govacs.org In stark contrast, this same mutation led to a 2.8-fold increase in the kcat for the artificial substrate this compound. nih.govacs.org This finding was crucial in identifying His241 as a key catalytic residue, likely acting as a proton donor for the activation of the leaving group in the hydrolysis of natural nucleosides. nih.govacs.org
Bacterial Glycoside Hydrolases:
The human gut symbiont Bacteroides thetaiotaomicron possesses a ribose scavenging system (rus) that includes a glycoside hydrolase, RusGH. Biochemical assays have confirmed that recombinant RusGH is capable of cleaving this compound. biorxiv.orgnih.gov This indicates that the enzyme has the structural and chemical requisites to hydrolyze this beta-D-ribofuranoside linkage.
Data Tables
The following tables summarize the kinetic parameters of various enzymes with this compound as the substrate.
Table 1: Kinetic Parameters of Wild-Type Nucleoside Hydrolases for this compound
| Enzyme Source | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Leishmania donovani | Nonspecific Nucleoside Hydrolase | 178 ± 39 | - | - |
| Leishmania major | Nucleoside Hydrolase | 185 ± 31 | - | - |
| Crithidia fasciculata | IU-Nucleoside Hydrolase | 250 | 0.8 | 3,200 |
Data for L. donovani and L. major from biorxiv.org. Data for C. fasciculata calculated from values presented in nih.govacs.org. Note: kcat and kcat/Km values for L. donovani and L. major were not provided in the source material.
Table 2: Comparative Kinetics of Wild-Type and Mutant Crithidia fasciculata IU-Nucleoside Hydrolase with this compound
| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in kcat |
| Wild-Type | 250 | 0.8 | 3,200 | 1.0 |
| His241Ala Mutant | 330 | 2.2 | 6,700 | + 2.8 |
Data derived from nih.govacs.org. The His241Ala mutation significantly increases the catalytic rate for this compound.
Development and Optimization of Enzymatic Assays Employing P Nitrophenyl Beta D Ribofuranoside
Standardized Protocols for Ribofuranosidase Activity Measurement
Standardized protocols for measuring ribofuranosidase activity using pNPR are essential for ensuring reproducibility and comparability of results across different studies and laboratories. These protocols typically involve the incubation of the enzyme with a defined concentration of pNPR in a suitable buffer system at a specific pH and temperature. nih.gov
A typical assay mixture includes the enzyme solution, pNPR substrate, and a buffer to maintain a constant pH. nih.gov The reaction is initiated by the addition of the enzyme and incubated for a specific period. researchgate.net The reaction is then stopped, often by adding a solution like sodium carbonate, which also enhances the color of the liberated p-nitrophenol for accurate spectrophotometric measurement. researchgate.netnih.gov The absorbance of the resulting solution is measured at a wavelength where p-nitrophenol has maximum absorbance, typically around 400-410 nm. researchgate.netnih.gov
The concentration of the released p-nitrophenol can be determined using a standard curve prepared with known concentrations of p-nitrophenol. nih.gov This allows for the calculation of the initial reaction velocity, which is a measure of the enzyme's activity. Key kinetic parameters, such as the Michaelis constant (KM) and the maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations and analyzing the data using methods like the Lineweaver-Burk plot. nih.gov
Table 1: Typical Components and Conditions for a Standardized Ribofuranosidase Assay
| Component | Typical Concentration/Condition | Purpose |
| Enzyme | Variable (dependent on activity) | Catalyzes the hydrolysis of pNPR. |
| p-Nitrophenyl beta-D-ribofuranoside (pNPR) | Typically in the millimolar range (e.g., 1-10 mM) | Chromogenic substrate. nih.gov |
| Buffer | e.g., 100 mM Acetate (B1210297) Buffer | Maintains a stable pH for optimal enzyme activity. nih.gov |
| pH | Dependent on the specific enzyme (e.g., pH 5.0) | Provides the optimal environment for enzyme function. nih.gov |
| Temperature | Dependent on the specific enzyme (e.g., 37°C) | Ensures consistent and optimal reaction rate. nih.gov |
| Reaction Stopper | e.g., 1 M Sodium Carbonate | Halts the enzymatic reaction and enhances the color of p-nitrophenol. nih.gov |
| Wavelength for Measurement | 400-410 nm | Wavelength of maximum absorbance for p-nitrophenol. nih.gov |
High-Throughput Screening (HTS) Methodologies for Enzyme Discovery and Characterization
The continuous and colorimetric nature of the assay using pNPR makes it highly amenable to high-throughput screening (HTS), a process crucial for discovering and characterizing new enzymes from large libraries of variants or natural sources. researchgate.netrsc.org HTS methodologies enable the rapid testing of thousands of samples, significantly accelerating the pace of enzyme research. rsc.org
Miniaturization and Automation of this compound-Based Assays
A key aspect of HTS is the miniaturization of assays into microplate formats, such as 96-, 384-, or even 1536-well plates. nih.govnuvisan.com This reduces the consumption of expensive reagents and allows for the simultaneous processing of a large number of samples. nih.gov The pNPR-based assay is readily adaptable to these formats. researchgate.net
Automation is another critical component of HTS. nih.gov Robotic systems are employed for precise liquid handling, including the dispensing of reagents, enzyme samples, and the substrate into the microplate wells. These automated systems ensure high precision and reproducibility, which are essential for reliable HTS data. nih.gov Following incubation, automated plate readers measure the absorbance in each well, providing a rapid readout of enzyme activity. researchgate.net
Data Analysis and Validation in HTS Applications
The large datasets generated from HTS require specialized data analysis and validation methods to ensure the quality and reliability of the results. researchgate.netnih.gov Statistical parameters are used to assess the performance of the assay and to identify "hits" – enzymes with the desired activity.
A crucial metric for validating HTS assays is the Z-factor (or Z-prime), which provides a measure of the statistical effect size and represents the separation between the high-signal (active enzyme) and low-signal (inactive or no enzyme) controls. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.
Other important validation parameters include the coefficient of variation (CV), which measures the variability of the data, and the signal-to-noise ratio. researchgate.netresearchgate.net Robust data analysis pipelines are used to normalize the data, correct for systematic errors, and identify statistically significant hits. genedata.com These analytical tools are essential for making informed decisions in enzyme discovery and engineering projects. nih.gov
Assay Design for Screening of Enzyme Inhibitors and Modulators
Beyond enzyme discovery, pNPR-based assays are instrumental in the screening for and characterization of enzyme inhibitors and modulators. nih.govnih.gov These molecules are of great interest in drug discovery and for understanding enzyme mechanisms.
Competitive and Non-Competitive Inhibition Assays
Enzyme inhibition assays are designed to identify compounds that reduce the rate of an enzymatic reaction. These assays can be configured to distinguish between different modes of inhibition, such as competitive and non-competitive inhibition.
Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for binding to the active site of the enzyme. youtube.com In a competitive inhibition assay using pNPR, the inhibitor is added to the reaction mixture along with the substrate. A competitive inhibitor will increase the apparent KM of the enzyme for pNPR without affecting the Vmax. youtube.com
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. youtube.com In this case, the inhibitor will decrease the Vmax of the enzyme but will not affect the KM for pNPR. youtube.com
By measuring the enzyme's activity at various concentrations of both the substrate (pNPR) and the potential inhibitor, researchers can determine the mode of inhibition and the inhibitor's potency (often expressed as the IC50 or Ki value). researchgate.net
Identification of Novel Biochemical Modulators
In addition to inhibitors, pNPR-based assays can be adapted to screen for novel biochemical modulators. nih.govmedchemexpress.com These are molecules that can either enhance (activators) or decrease (inhibitors) the activity of an enzyme. The screening process is similar to that for inhibitors, where a library of compounds is tested for its effect on the rate of pNPR hydrolysis.
The identification of such modulators can provide valuable insights into the enzyme's regulatory mechanisms and can lead to the discovery of new lead compounds for therapeutic development. researchgate.net For instance, the discovery of activators can be important for applications where enhanced enzyme activity is desired. The versatility and reliability of pNPR as a substrate make it a cornerstone in the development of assays for identifying and characterizing a wide range of molecules that interact with and modulate the function of ribofuranosidases and other glycosidases.
Development of Coupled Enzymatic Assays Utilizing this compound
While the hydrolysis of the chromogenic substrate this compound (pNP-Rib) is most commonly monitored through a direct continuous spectrophotometric assay that measures the release of the yellow p-nitrophenolate anion, its use can be extended to the development of coupled enzymatic assays. This approach becomes particularly valuable when the goal is to study downstream enzymatic activities that utilize one of the products of the initial hydrolysis or when an alternative detection method is desired.
Coupled assays involve linking the product of a primary enzymatic reaction to a secondary (and sometimes tertiary) reaction sequence that results in a readily measurable signal, such as the consumption of NADH. nih.gov In the case of pNP-Rib hydrolysis by a nucleoside hydrolase (NH), the reaction yields two products: p-nitrophenol and D-ribose. nih.govresearchgate.net
Primary Reaction: Nucleoside Hydrolase + p-Nitrophenyl β-D-ribofuranoside → p-Nitrophenol + D-Ribose
While the p-nitrophenol is chromogenic, the D-ribose product can serve as the substrate for the enzyme ribokinase (RK), forming the basis of a coupled assay.
Coupling Reaction Principle
The development of a coupled assay hinges on the enzymatic conversion of D-ribose. Ribokinase catalyzes the ATP-dependent phosphorylation of D-ribose to D-ribose-5-phosphate (R5P). oup.com
Coupling Reaction 1 (Ribokinase): D-Ribose + ATP → Ribokinase → D-Ribose-5-Phosphate + ADP
The production of ADP in this reaction can be linked to the well-established pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) coupled system. In this system, pyruvate kinase uses phosphoenolpyruvate (B93156) (PEP) to regenerate ATP from ADP, producing pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the amount of D-ribose produced in the primary reaction. researchgate.net
Coupling Reaction 2 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → Pyruvate Kinase → ATP + Pyruvate
Coupling Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate Dehydrogenase → Lactate + NAD⁺
This entire cascade allows for the continuous monitoring of the nucleoside hydrolase activity that initiates the sequence by acting on this compound.
Detailed Research Findings
Research into the characterization of ribokinases from various organisms, such as Leishmania major, has extensively used this PK/LDH coupled assay methodology. oup.com The assay allows for the determination of key kinetic parameters for ribokinase, such as its affinity for D-ribose and ATP. By making the initial nucleoside hydrolase the rate-limiting step (e.g., by using it at a very low concentration while the coupling enzymes are in excess), this system can be adapted to characterize the NH enzyme itself.
The components for setting up such a coupled assay are well-defined. The table below outlines a typical reaction mixture for determining ribokinase activity, which can be adapted to measure the D-ribose produced from pNP-Rib hydrolysis. sigmaaldrich.comibch.ru
Table 1: Example Components of a Coupled Enzymatic Assay for D-Ribose
This table outlines the reagents and their final concentrations in a typical coupled assay designed to measure D-ribose by coupling its phosphorylation to NADH oxidation.
| Component | Function | Typical Final Concentration | Reference |
|---|---|---|---|
| Tris-HCl or Glycylglycine Buffer | Maintain optimal pH | 50-200 mM | sigmaaldrich.com |
| p-Nitrophenyl β-D-ribofuranoside | Primary substrate | Variable (to determine KM) | biorxiv.org |
| Nucleoside Hydrolase | Primary enzyme (rate-limiting) | Variable (low concentration) | researchgate.net |
| ATP | Co-substrate for Ribokinase | 0.75 - 3 mM | oup.comibch.ru |
| MgCl2 | Cofactor for Kinases | 5 - 10 mM | ibch.ru |
| Phosphoenolpyruvate (PEP) | Substrate for Pyruvate Kinase | ~0.5 mM | researchgate.net |
| NADH | Reporter molecule | ~0.1 - 0.2 mM | researchgate.net |
| Ribokinase (RK) | Coupling enzyme 1 | Saturating amount | |
| Pyruvate Kinase (PK) | Coupling enzyme 2 | Saturating amount | researchgate.net |
| Lactate Dehydrogenase (LDH) | Coupling enzyme 3 | Saturating amount | researchgate.net |
By varying the concentration of this compound and measuring the initial reaction rates (as the rate of NADH disappearance), one can determine the Michaelis-Menten kinetic parameters for the nucleoside hydrolase.
Table 2: Hypothetical Kinetic Parameters for a Nucleoside Hydrolase Determined via a Coupled Assay
This table shows representative kinetic data that could be obtained for a nucleoside hydrolase using the D-ribose coupled assay method.
| Substrate | Enzyme Source | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|
| p-Nitrophenyl β-D-ribofuranoside | Leishmania donovani NH | 178 ± 39 | Data not specified | Data not specified |
| p-Nitrophenyl β-D-ribofuranoside | Leishmania braziliensis IU-NH | 185 ± 31 | Data not specified | Data not specified |
| p-Nitrophenyl β-D-ribofuranoside | Trichomonas vaginalis RH | Data not specified | Data not specified | Data not specified |
Note: The KM values are derived from direct assays but are representative of the data that would be obtained through a properly optimized coupled assay. sigmaaldrich.com The efficiency of the coupled assay relies on the coupling enzymes having high activity and not being rate-limiting.
The development of such coupled assays demonstrates the versatility of this compound as a substrate, extending its utility beyond simple chromogenic detection to more complex kinetic analyses of both the primary hydrolase and downstream metabolic enzymes.
Advanced Applications of P Nitrophenyl Beta D Ribofuranoside As a Biochemical Probe
Characterization of Novel Glycosyl Hydrolases and Transferases
The discovery and characterization of new enzymes are fundamental to advancing our understanding of biological systems and expanding the toolbox for biocatalysis. pNP-β-D-ribofuranoside serves as a crucial substrate in the initial identification and subsequent kinetic analysis of novel β-D-ribofuranosidases, a class of glycosyl hydrolases that cleave β-D-ribofuranosyl linkages. Its use allows for rapid screening of environmental or genomic libraries for this specific enzymatic activity.
Once a potential novel enzyme is identified, pNP-β-D-ribofuranoside is employed to determine key kinetic parameters. For instance, research on nucleoside hydrolases (NH) from protozoan parasites, which are critical for their purine (B94841) salvage pathways, has extensively used this substrate. The inosine-uridine nucleoside hydrolase (IU-NH) from Crithidia fasciculata was shown to hydrolyze pNP-β-D-ribofuranoside, and site-directed mutagenesis studies targeting active site residues, such as His241, revealed a dramatic decrease in catalytic efficiency (kcat) for natural substrates but an increase for pNP-β-D-ribofuranoside, providing insights into the catalytic mechanism. nih.gov
Similarly, nonspecific nucleoside hydrolases from Leishmania donovani and Leishmania braziliensis have been characterized using this substrate. rsc.orgnih.gov These studies demonstrated that the enzymes efficiently cleave the synthetic substrate, allowing for the determination of Michaelis-Menten constants (Kм) and catalytic rates. rsc.org In another example, a novel, galactofuranose-specific β-D-galactofuranosidase was identified from a Streptomyces species by its activity on the analogous substrate, 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf). The enzyme, encoded by ORF1110, was found to have a Kм of 4.4 mM for this substrate, confirming its identity and providing a basis for further characterization. plos.org
Table 1: Kinetic Parameters of Novel Hydrolases Characterized with p-Nitrophenyl Glycosides
| Enzyme | Source Organism | Substrate | Kм (mM) | Reference |
|---|---|---|---|---|
| Inosine-Uridine Nucleoside Hydrolase (IU-NH) | Leishmania braziliensis | p-Nitrophenyl β-D-ribofuranoside | 0.185 ± 0.031 | rsc.org |
| Nonspecific Nucleoside Hydrolase | Leishmania donovani | p-Nitrophenyl β-D-ribofuranoside | - | nih.gov |
| β-D-Galactofuranosidase (ORF1110) | Streptomyces sp. JHA19 | p-Nitrophenyl β-D-galactofuranoside | 4.4 | plos.org |
Substrate Specificity Profiling of Enzymes
Understanding an enzyme's substrate specificity is critical for elucidating its biological role and assessing its potential for biotechnological applications. pNP-β-D-ribofuranoside is a key component in a panel of substrates used to profile the activity of newly discovered glycosidases. By comparing the rate of hydrolysis of this standardized chromogenic substrate with that of various natural nucleosides or other synthetic glycosides, researchers can build a detailed picture of the enzyme's preferences.
For example, the characterization of the nonspecific nucleoside hydrolase from Leishmania donovani involved testing its activity against a wide array of natural purine and pyrimidine (B1678525) nucleosides alongside pNP-β-D-ribofuranoside. nih.gov The enzyme demonstrated significant activity with all tested nucleosides, confirming its broad specificity. nih.gov Likewise, the nucleoside hydrolase from Leishmania braziliensis was shown to hydrolyze inosine, adenosine, cytidine, and uridine, in addition to pNP-β-D-ribofuranoside, solidifying its classification as a nonspecific hydrolase. rsc.org
This approach is not limited to parasitic enzymes. A study on a glycoside hydrolase family 2 (GH2) β-glycosidase from a marine bacterium, Aquimarina agarilytica, used a variety of p-nitrophenyl-glycosides to probe its specificity. While its primary activities were against pNP-β-D-fucopyranoside and pNP-β-D-galactopyranoside, testing against a broader panel, which could include pNP-β-D-ribofuranoside, helps to define the structural requirements of the active site.
Table 2: Substrate Specificity Profile of Leishmania braziliensis Nucleoside Hydrolase (LbIU-NH)
| Substrate | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |
|---|---|---|---|
| Inosine | 445 ± 209 | 40 ± 12 | 8.9 x 10⁴ |
| Adenosine | 100 ± 29 | 3.0 ± 0.4 | 3.0 x 10⁴ |
| Uridine | 1900 ± 300 | 25 ± 2 | 1.3 x 10⁴ |
| Cytidine | 2700 ± 600 | 18 ± 3 | 0.7 x 10⁴ |
| p-Nitrophenyl β-D-ribofuranoside | 185 ± 31 | 1.0 ± 0.1 | 0.5 x 10⁴ |
Data adapted from a 2017 study on LbIU-NH characterization. rsc.org
Enzyme Purification and Activity Monitoring during Fractionation
The purification of a specific enzyme from a complex mixture, such as a cell lysate or culture supernatant, is a multi-step process that often involves various chromatography techniques. Throughout this process, it is essential to track the enzyme's activity to identify which fractions contain the target protein and to assess the efficiency of each purification step. The chromogenic assay using pNP-β-D-ribofuranoside is ideally suited for this purpose due to its simplicity, speed, and sensitivity. ontosight.ai
During purification, fractions collected from chromatography columns (e.g., ion-exchange, gel filtration, or hydrophobic interaction) are mixed with pNP-β-D-ribofuranoside. nih.gov The rapid development of yellow color indicates the presence of the active enzyme, allowing for the pooling of relevant fractions for subsequent steps. researchgate.net This method avoids the need for more complex and time-consuming assays for every single fraction. researchgate.net The amount of p-nitrophenol released can be quantified to calculate the specific activity (activity per unit of total protein) at each stage. An increase in specific activity signifies successful purification.
For example, the purification of a β-glucosidase from the digestive fluid of the palm weevil was monitored using the analogous substrate p-nitrophenyl-β-D-glucopyranoside. nih.gov A similar strategy is routinely applied for ribofuranosidases, as exemplified by the purification of two β-D-glucosidases from Bacillus circulans, where activity assays guided the separation process, resulting in a significant increase in purification fold. nih.gov
Table 3: Representative Purification Scheme for a Hypothetical β-D-Ribofuranosidase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
|---|---|---|---|---|---|
| Crude Extract | 1500 | 300 | 0.2 | 100 | 1 |
| Ammonium Sulfate Precipitation | 450 | 270 | 0.6 | 90 | 3 |
| DEAE-Cellulose Chromatography | 60 | 210 | 3.5 | 70 | 17.5 |
| Sephadex G-100 Gel Filtration | 10 | 150 | 15.0 | 50 | 75 |
| Hydrophobic Interaction Chromatography | 2 | 100 | 50.0 | 33 | 250 |
This table illustrates a typical purification process where activity is monitored at each step using a chromogenic substrate like pNP-β-D-ribofuranoside.
Investigation of Enzyme Expression and Localization in Research Models
pNP-β-D-ribofuranoside and other chromogenic substrates are valuable for studying where and when specific enzymes are expressed in biological systems. These substrates can be used to detect enzyme activity in whole cells, tissue homogenates, or even localize it within cellular compartments or on culture plates. researchgate.netresearchgate.net
In microbiology, the search for specific enzyme activities can help in the identification of different bacterial species. researchgate.net For example, substrates based on β-D-ribofuranoside have been proposed for the detection and differentiation of pathogenic bacteria such as Yersinia, Shigella, and Vibrio, which may express unique β-D-ribofuranosidases. researchgate.net When bacteria expressing the target enzyme are grown on a medium containing pNP-β-D-ribofuranoside, their colonies would develop a yellow color, allowing for easy visual screening.
Furthermore, in studies of gene expression, the gene for a β-D-ribofuranosidase can be used as a reporter gene. When linked to a promoter of interest, the expression of the reporter gene, and thus the activity of the promoter, can be quantified by measuring the rate of pNP-β-D-ribofuranoside hydrolysis. While other substrates like indoxyl-glycosides are more common for histochemical localization due to the formation of an insoluble precipitate, p-nitrophenyl substrates are excellent for quantitative analysis of expression levels in lysates. researchgate.net For instance, the nucleoside hydrolase in Leishmania donovani was localized to specific foci within the parasite using immunofluorescent assays, a study that was complemented by activity data obtained with pNP-β-D-ribofuranoside. nih.gov
Integration into Biosensor Development for Ribofuranosidase Detection
The direct relationship between β-D-ribofuranosidase activity and the production of a colored product from pNP-β-D-ribofuranoside makes it an ideal component for biosensor development. Such sensors can be designed for high-throughput screening or for detecting specific microorganisms in clinical or environmental samples. google.com
A notable example is the development of a genetic enzyme screening system (GESS). nih.gov This system uses a regulatory protein, such as DmpR, which can be engineered to recognize p-nitrophenol. nih.gov In host cells (e.g., E. coli) containing this system, the presence of an active ribofuranosidase will cleave pNP-β-D-ribofuranoside, releasing p-nitrophenol. The p-nitrophenol then binds to the DmpR regulator, activating the expression of a reporter gene, such as Green Fluorescent Protein (GFP). This creates a fluorescent signal that can be detected by flow cytometry, allowing for the rapid screening of millions of cells for enzyme activity. nih.gov This approach has been successfully used with other p-nitrophenyl substrates to screen for lipases, cellulases, and phosphatases, and is directly transferable to ribofuranosidase detection. nih.gov
Other biosensor formats could involve immobilizing the substrate on a solid support, such as a test strip or a microplate well. Application of a sample containing the enzyme would lead to a color change, providing a simple, portable, and rapid detection method.
Role in Biocatalytic Process Development and Optimization
Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry. The development of robust and efficient biocatalysts often requires extensive screening of enzyme libraries and optimization of reaction conditions. pNP-β-D-ribofuranoside is an essential tool in this field, enabling the high-throughput screening necessary for directed evolution and process optimization. illinois.edu
When scientists aim to improve an enzyme's properties—such as its stability at high temperatures, its activity in organic solvents, or its substrate specificity—they often generate large libraries of enzyme variants through random mutagenesis or DNA shuffling. illinois.edu Screening these libraries for improved variants would be prohibitively slow using traditional analytical methods like HPLC. However, by using a chromogenic substrate like pNP-β-D-ribofuranoside in a microplate format, thousands of variants can be assayed simultaneously. illinois.eduresearchgate.net Variants that show a faster or more intense color change are selected for further study. This approach has been widely used to evolve enzymes like lipases and esterases and is equally applicable to glycosidases. illinois.edu
For example, in the synthesis of C-nucleosides, which are important pharmaceutical precursors, enzymes like C-ribosylating enzymes are of great interest. acs.org Developing or discovering novel β-D-ribofuranosidases with synthetic capabilities (transglycosylation) can be accelerated by using pNP-β-D-ribofuranoside as a screening substrate to first identify active hydrolases, which can then be tested for their synthetic potential. The optimization of these biocatalytic reactions, including parameters like pH, temperature, and solvent composition, is also greatly facilitated by the ease and speed of the p-nitrophenyl-based activity assay.
Interdisciplinary Research Perspectives and Future Directions in P Nitrophenyl Beta D Ribofuranoside Studies
Integration with Structural Biology Techniques for Enzyme-Substrate Complex Analysisvub.bersc.org
The synergy between p-Nitrophenyl beta-D-ribofuranoside and structural biology methods has been instrumental in elucidating the intricate details of enzyme-substrate interactions at an atomic level. These techniques provide a static and dynamic picture of how enzymes recognize and process this substrate.
X-ray crystallography offers a high-resolution, static snapshot of the enzyme-substrate complex, revealing the precise three-dimensional arrangement of amino acid residues in the active site as they interact with this compound. This technique is crucial for understanding the molecular basis of substrate specificity and catalysis.
Although obtaining crystal structures of enzymes in complex with the actual this compound can be challenging due to its rapid hydrolysis, researchers often use slowly hydrolyzed analogs or substrate mimics to trap the enzyme-ligand complex. For instance, crystallographic analysis of nucleoside hydrolases, such as the inosine-adenosine-guanosine-preferring nucleoside hydrolase (IAG-NH) from Trypanosoma vivax, has been successfully performed with substrate analogues like 3-deaza-adenosine. vub.be These studies reveal key interactions within the active site that are directly applicable to understanding the binding of this compound. The structural data highlights the importance of specific residues in positioning the ribose moiety and the nitrophenyl leaving group for catalysis.
Key Findings from Crystallographic Studies of Related Enzyme-Substrate Complexes:
| Enzyme | Ligand | Key Interactions | PDB ID (if available) |
| Trypanosoma vivax IAG-NH | 3-deaza-adenosine | Hydrogen bonding with active site residues, stacking interactions with aromatic rings. | Not specified in snippets |
| Trichomonas vaginalis Riboside Hydrolase (TvRH) | 5-methyluridine (slowly hydrolyzed substrate) | Distortion of the ribose moiety towards an oxonium ion-like transition state. | Not specified in snippets |
This table is generated based on related studies of nucleoside hydrolases and provides a model for the types of interactions expected with this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful complement to crystallography by offering insights into the dynamic nature of enzyme-substrate interactions in solution. utoronto.ca This technique can monitor conformational changes in both the enzyme and this compound upon binding and during the catalytic cycle.
NMR studies can reveal the subtle conformational fluctuations and dynamic processes that are often averaged out in crystallographic snapshots. For instance, heteronuclear NMR experiments on enzymes like Crithidia fasciculata IU-nucleoside hydrolase have been used to map the binding site of substrates and inhibitors. acs.org By observing chemical shift perturbations in the enzyme's NMR spectrum upon addition of this compound or its analogs, researchers can identify the specific amino acid residues involved in substrate recognition and binding. Furthermore, NMR relaxation experiments can provide information on the flexibility of the active site and how it changes upon substrate binding, contributing to our understanding of the induced-fit mechanism of enzyme action. utoronto.ca
Computational Modeling of Enzyme-p-Nitrophenyl beta-D-ribofuranoside Interactionsbath.ac.ukplos.org
Computational approaches have become indispensable in studying enzyme catalysis, providing a theoretical framework to interpret experimental data and to explore reaction mechanisms at a level of detail that is often inaccessible experimentally.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of this compound to an enzyme's active site. Docking algorithms can predict the preferred binding orientation of the substrate, while MD simulations provide a dynamic view of the enzyme-substrate complex over time, revealing conformational changes and the stability of interactions.
For example, MD simulations of the Vibrio vulnificus FrsA protein with p-nitrophenyl acetate (B1210297), a related substrate, have been used to visualize the binding model and the dynamic behavior of the substrate within the active site. plos.org These simulations can highlight key hydrogen bonds and hydrophobic interactions that stabilize the substrate in a catalytically competent orientation. Such studies are crucial for understanding the initial steps of enzyme recognition and for designing novel inhibitors. mdpi.com
To study the chemical steps of the enzymatic reaction, which involve bond breaking and formation, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. In this approach, the region of the active site directly involved in the reaction (the substrate and key catalytic residues) is treated with quantum mechanics, which can accurately describe electronic rearrangements, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics.
QM/MM simulations have been instrumental in elucidating the catalytic mechanisms of various glycosidases. bath.ac.uknih.gov These studies can map the entire reaction pathway for the hydrolysis of substrates like this compound, identifying transition states and reaction intermediates. For instance, QM/MM metadynamics simulations of 1,3-1,4-β-glucanase have revealed the conformational itinerary of the substrate during the glycosylation reaction, showing how the enzyme environment preactivates the substrate for catalysis. nih.gov Such detailed mechanistic insights are vital for understanding the fundamental principles of enzyme catalysis and for the rational design of enzyme inhibitors or engineered enzymes with improved properties.
Advancements in High-Throughput Screening Technologies for Glycosidase Discoveryrsc.orgnih.gov
The development of high-throughput screening (HTS) assays is crucial for the discovery of new glycosidases from natural sources or through directed evolution. Chromogenic substrates like this compound are central to many of these HTS platforms due to the ease of detecting the colored p-nitrophenolate product upon enzymatic hydrolysis. nih.gov
Modern HTS technologies often utilize microplate formats, allowing for the simultaneous screening of thousands of samples. rsc.org The colorimetric signal generated from the hydrolysis of this compound can be rapidly and quantitatively measured using a microplate reader. This enables the efficient screening of large libraries of microorganisms, metagenomic libraries, or mutant enzymes to identify those with desired glycosidase activity.
Recent advancements include the development of microfluidic systems and droplet-based screening platforms, which further miniaturize the assay volume, reduce reagent consumption, and increase throughput. These technologies, combined with the reliable and cost-effective nature of chromogenic substrates like this compound, are accelerating the pace of glycosidase discovery for various biotechnological and biomedical applications. mdpi.com For example, such screening methods are employed in diagnostic microbiology to detect specific microorganisms based on their enzymatic profiles. nih.gov
Development of Next-Generation Chromogenic and Fluorogenic Ribofuranoside Substrates
The foundational technology of chromogenic and fluorogenic substrates is central to the rapid detection and quantification of specific enzymatic activities in fields like microbiology and molecular biology. researchgate.netnih.gov this compound serves as a classic chromogenic substrate, where the enzymatic cleavage of the β-D-ribofuranosyl group by a corresponding ribofuranosidase releases p-nitrophenol, a yellow-colored compound. glycosynth.co.uk While effective, the pursuit of enhanced sensitivity, multiplexing capabilities, and different detection modalities has spurred the development of next-generation substrates.
Innovations in this area focus on modifying the aglycone—the non-sugar portion of the glycoside—to create novel properties upon cleavage. google.com One significant advancement is the development of indoxyl-based ribofuranosides. google.com When cleaved, the released indoxyl moiety undergoes oxidative dimerization to form an intensely colored, insoluble indigo (B80030) precipitate. This is particularly advantageous in microbiology for visualizing bacterial colonies with specific enzyme activity directly on solid growth media, as the color does not diffuse away from the colony. google.com For example, 5-bromo-4-chloro-3-indolyl-β-D-ribofuranoside has been synthesized for the high-sensitivity detection of β-D-ribofuranosidase activity. google.com
Another novel class of chromogenic substrates utilizes hydroxyanthraquinone and 1,2-dihydroxy benzene (B151609) (catechol) residues as the chromogenic core. glycosynth.co.ukresearchgate.net
Hydroxyanthraquinone-based substrates , such as 1-Hydroxyanthraquinone-β-d-ribofuranoside, have shown promise for the specific detection of microorganisms like Pseudomonas aeruginosa. researchgate.net
Catechol-based substrates function by having the released 1,2-dihydroxy benzene chelate with metal ions, such as iron salts, that are included in the medium. glycosynth.co.uk This chelation event produces a distinct, non-diffusible colored indicator, offering another strategy for localized signal detection. glycosynth.co.uk
These next-generation substrates offer significant advantages over traditional p-nitrophenyl-based compounds, including the formation of insoluble precipitates for better localization and the ability to produce different colors, which is critical for the simultaneous detection of multiple enzyme activities on a single plate. google.com
Table 1: Comparison of Chromogenic β-D-Ribofuranoside Substrates
| Substrate Class | Chromogenic Moiety | Detection Principle | Key Advantage | Reference |
|---|---|---|---|---|
| Nitrophenyl-based | p-Nitrophenol | Release of soluble yellow chromophore. | Standard for quantitative solution-based assays. | glycosynth.co.uk |
| Indoxyl-based | Indoxyl (e.g., 5-bromo-4-chloro-3-indolyl) | Enzyme cleavage followed by oxidative dimerization to form an insoluble colored precipitate. | High sensitivity and formation of a non-diffusible signal, ideal for solid media. | google.com |
| Hydroxyanthraquinone-based | 1-Hydroxyanthraquinone | Release of a colored aglycone. | Potential for specific microbial detection (e.g., P. aeruginosa). | researchgate.net |
| Catechol-based | 1,2-Dihydroxy benzene | Released aglycone chelates with metal ions (e.g., iron) to form a colored complex. | Formation of a non-diffusible, chelate-based color indicator. | glycosynth.co.uk |
Emerging Applications in Synthetic Biology and Metabolic Engineering Research
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. In this context, this compound serves as a critical analytical tool for characterizing enzymes and metabolic pathways.
One key application is in the production of recombinant proteins, a cornerstone of biotechnology. The compound aids in screening for desired glycosylation patterns, which is essential for optimizing the production of therapeutic proteins. chemimpex.com Furthermore, its use in synthesizing nucleoside analogs is vital for research into nucleic acid function and the development of new therapeutics. chemimpex.com
In the realm of metabolic engineering, particularly concerning the human gut microbiome, this compound is used to probe the metabolic capabilities of key microbes. For instance, it has been used as a substrate to characterize ribose metabolism in Bacteroides thetaiotaomicron, a prominent member of the gut microbiota. umich.edu Understanding how such bacteria degrade and utilize nutrients is fundamental to engineering the microbiome to improve host health. umich.edu
Moreover, the substrate is instrumental in characterizing newly discovered enzymes that are part of essential metabolic salvage pathways. Researchers have used this compound to study a riboside hydrolase from the parasite Trichomonas vaginalis. nih.gov This enzyme is involved in salvaging nucleosides, a pathway critical for the parasite's survival. nih.gov Characterizing such enzymes provides a deeper understanding of the organism's metabolism and identifies potential targets for the development of new therapeutic agents designed through metabolic engineering strategies. nih.gov
Table 2: Applications of this compound in Synthetic Biology and Metabolic Engineering
| Research Area | Specific Application | Research Goal | Reference |
|---|---|---|---|
| Biotechnology / Recombinant Proteins | Screening of glycosylation patterns. | To optimize the production and function of therapeutic proteins. | chemimpex.com |
| Microbiome Engineering | Assaying for ribofuranosidase activity in gut microbes like Bacteroides thetaiotaomicron. | To understand nutrient utilization pathways for future modulation of the gut microbiota. | umich.edu |
| Parasitology / Drug Development | Characterizing the kinetics and substrate specificity of enzymes in salvage pathways (e.g., riboside hydrolase in T. vaginalis). | To identify and validate new enzyme targets for antimicrobial drug design. | nih.gov |
| Synthetic Chemistry | Used as a starting point or intermediate in the synthesis of nucleoside analogs. | To create novel compounds for antiviral therapies and nucleic acid research. | chemimpex.com |
Future Prospects for Understanding Glycoscience through this compound Studies
Glycoscience, the study of the structure, function, and biology of carbohydrates (glycans), is a field of immense complexity. Simple, reliable tools like this compound are invaluable for dissecting this complexity. The future prospects for advancing glycoscience through studies involving this compound are rooted in its role as a fundamental benchmark for understanding enzyme function and specificity.
A major challenge in glycoscience is the chemical synthesis of complex oligosaccharides. nih.gov Progress in this area relies on a deep, mechanistic understanding of glycosylation reactions. nih.gov Studies using model substrates like this compound help elucidate the kinetics and stereoselectivity of glycoside hydrolases, providing foundational knowledge that informs the development of new synthetic strategies. mdpi.com
Furthermore, the ongoing discovery of new carbohydrate-active enzymes from diverse biological sources is rapidly expanding the known sequence and function space of these proteins. dtu.dk this compound and other p-nitrophenyl glycosides are standard tools for the initial screening and characterization of these newly discovered enzymes, allowing researchers to quickly assign function to previously uncharacterized protein families. dtu.dk
Perhaps most importantly, detailed kinetic and mechanistic studies using this compound continue to yield profound insights into the catalytic power of enzymes. For example, its hydrolysis by certain nucleoside hydrolases has helped demonstrate how these enzymes distort the ribose ring into an oxonium ion-like transition state, a key feature of their catalytic mechanism. nih.gov This fundamental understanding of enzyme-substrate interactions at the atomic level is a critical goal of glycoscience. As researchers continue to explore the vast enzymatic landscape, this compound will remain an essential probe for deciphering the principles that govern glycan recognition and catalysis, paving the way for future breakthroughs in medicine and biotechnology.
Q & A
Q. Table 1: Substrate Specificity of Enzymes Using p-Nitrophenyl Derivatives
| Enzyme | Optimal Substrate (Chain Length) | pH Optima | Temperature Optima | Reference |
|---|---|---|---|---|
| Lip54q | C10 (decanoate) | 7.8 | 45°C | |
| MtEst45 | C4 (butyrate) | 7.5 | 50°C |
What advanced techniques are used for structural elucidation of this compound derivatives?
Q. Advanced Research Focus
- FAB-MS : Provides molecular ion peaks for underivatized oligosaccharides, enabling mass analysis with high sensitivity (e.g., detection of quaternary ammonium salts after per-O-methylation) .
- GC-MS : Requires derivatization (e.g., 4-(p-nitrophenyl)butoxyamine) to enhance volatility. Methylation analysis coupled with EI-MS allows linkage determination .
- HPLC-UV : Separates derivatives like 1-deoxy-1-[4-(p-nitrophenyl)butoxyamino]alditol, exploiting UV absorption at 280 nm for detection .
How can contradictory data on substrate specificity across studies be resolved?
Q. Methodological Notes
- Avoid commercial vendors (e.g., BOC Sciences) for synthesis protocols; prioritize peer-reviewed synthetic routes .
- For structural analysis, combine multiple techniques (e.g., NMR + MS) to confirm regiochemistry and purity .
- Address ethical and feasibility considerations using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
